p-Phenylthioureidosalicylic acid
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Overview
Description
Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with hydroxy and phenylamino thioxomethyl groups. Its molecular formula is C14H12N2O3S, and it has a molecular weight of 288.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol using lead acetate in acetic acid under reflux conditions. This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Phenylanthranilic acid: Similar in structure but lacks the thioxomethyl group.
4-Hydroxybenzoic acid: Similar core structure but different substituents.
2-Phenylamino benzoic acid: Shares the phenylamino group but differs in other substituents
Uniqueness
Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
20679-94-1 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-hydroxy-4-(phenylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9/h1-8,17H,(H,18,19)(H2,15,16,20) |
InChI Key |
QIYIZFXGUVHGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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